Here's what we do know:
3,6,9,12,15-Pentaoxatricosan-1-ol is a complex organic compound with the chemical formula C28H58O6 and a CAS number of 19327-40-3. This compound is characterized by its long carbon chain and multiple ether linkages, which contribute to its unique physical and chemical properties. The structure features five ether functional groups, which are responsible for its solubility in various solvents and potential applications in biological systems and materials science .
The primary function of PEG monooctyl ether is as a surfactant. Surfactants lower the surface tension of liquids, allowing them to spread more easily and interact with other substances. In scientific research, PEG monooctyl ether is used for various purposes due to its amphiphilic properties. Here are some examples:
The chemical behavior of 3,6,9,12,15-Pentaoxatricosan-1-ol can be influenced by its functional groups. It can participate in several types of reactions:
These reactions highlight the compound's versatility in organic synthesis and its potential utility in creating more complex molecules .
Research into the biological activity of 3,6,9,12,15-Pentaoxatricosan-1-ol suggests that it may exhibit antimicrobial properties due to its long hydrophobic carbon chain and polar functional groups. Such characteristics can enhance membrane penetration and interaction with microbial cells. Additionally, compounds with similar structures have been studied for their roles in drug delivery systems and as surfactants in pharmaceuticals .
The synthesis of 3,6,9,12,15-Pentaoxatricosan-1-ol typically involves multi-step organic reactions:
These methods allow for the efficient production of this compound while maintaining structural integrity .
3,6,9,12,15-Pentaoxatricosan-1-ol has several potential applications:
The versatility of this compound makes it valuable across different sectors .
Studies focusing on the interactions of 3,6,9,12,15-Pentaoxatricosan-1-ol with biological membranes indicate that it may influence membrane fluidity and permeability. This property could enhance the bioavailability of drugs when used as a carrier system. Furthermore, investigations into its interactions with proteins suggest potential applications in drug design and delivery systems .
Several compounds share structural similarities with 3,6,9,12,15-Pentaoxatricosan-1-ol. These include:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
3,6,9-Pentaoxatritriacontan-1-ol | C23H48O6 | Fewer ether linkages; shorter carbon chain |
3-Oxotriacontan-1-ol | C30H60O2 | Contains a ketone group; longer carbon chain |
3-Hydroxydecanoic acid | C10H20O3 | Shorter carbon chain; more polar than Pentaoxatricosan |
3-Mercaptohexadecanoic acid | C16H32O2S | Contains a thiol group; different reactivity |
The uniqueness of 3,6,9,12,15-Pentaoxatricosan-1-ol lies in its specific arrangement of ether linkages along a long carbon chain which enhances its solubility and potential biological interactions compared to these similar compounds .
Irritant